molecular formula C5H6N2O B114371 4-Hydroxy-6-methylpyrimidine CAS No. 156647-96-0

4-Hydroxy-6-methylpyrimidine

Cat. No.: B114371
CAS No.: 156647-96-0
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significance in various chemical and biological processes due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4-Hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 6-Methyl-4(1H)-pyrimidinone
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Record name 6-methyl-1H-pyrimidin-4-one
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Record name 4-Hydroxy-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Hydroxy-6-methylpyrimidine?

A1: this compound has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) spectroscopy can identify characteristic functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides structural information about the compound's hydrogen and carbon atoms. Ultraviolet-visible (UV-Vis) spectroscopy helps to analyze the compound's electronic transitions. [, , , , , ]

Q3: Does this compound exist in different tautomeric forms?

A3: Yes, this compound can exist in both keto and enol tautomeric forms. In the solid state, the keto form is generally more stable. [, ]

Q4: How does this compound react with phosphorus oxychloride?

A4: The reaction of this compound with phosphorus oxychloride leads to the formation of 4-chloro-6-methylpyrimidine. This reaction is frequently employed to introduce a chlorine atom at the 4-position, which can subsequently be substituted with various nucleophiles. []

Q5: Can this compound undergo catalytic reduction?

A5: Yes, the benzyloxy derivative of this compound can be catalytically reduced. Interestingly, the choice of catalyst significantly influences the reaction outcome. For instance, using palladium on carbon as a catalyst can yield 6-methyl-4-pyrimidinol, while Raney nickel leads to the formation of 4-benzyloxy-6-methylpyrimidine. []

Q6: Is this compound known to form complexes with metal ions?

A6: Yes, this compound acts as a ligand and readily forms complexes with various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), mercury(II), and platinum(II). [, , , , ]

Q7: Which nitrogen atoms of this compound typically participate in metal coordination?

A7: The nitrogen atom at position 3 (N3) of the pyrimidine ring is a primary site for metal coordination. Additionally, the exocyclic nitrogen atom of the 2-hydrazino group in 2-hydrazino-4-hydroxy-6-methylpyrimidine derivatives can also participate in metal binding. []

Q8: What are some applications of this compound derivatives?

A8: Derivatives of this compound have shown promising activity as fungicides and antimalarial agents. They have also been explored as potential anticancer agents. [, , , , ]

Q9: What is ethirimol, and how is it related to this compound?

A9: Ethirimol, chemically known as 5-butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine, is a systemic fungicide. It is a structural analog of this compound and exemplifies how modifications to the core structure can lead to compounds with potent biological activities. [, ]

Q10: How has computational chemistry been employed in the study of this compound?

A10: Density functional theory (DFT) calculations have been used to investigate the electronic structure, vibrational frequencies, and intermolecular interactions of this compound and its derivatives. These calculations provide valuable insights into the compound's reactivity, stability, and potential applications. [, , , ]

Q11: How do structural modifications influence the biological activity of this compound derivatives?

A11: Introducing various substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter the biological activity of this compound. For example, the presence of a bulky substituent at the 5-position, such as in ethirimol, can impart systemic fungicidal properties. [, , ]

Q12: What is known about the environmental degradation of this compound-based fungicides?

A12: Research suggests that this compound derivatives, like some other pyrimidine fungicides, can undergo photodegradation in the presence of natural photosensitizers like riboflavin under environmentally relevant conditions. This highlights the importance of considering the fate and potential environmental impact of such compounds. [, ]

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